3-chloro-N-ethyl-2-methylaniline

Catalog No.
S2691112
CAS No.
75746-96-2
M.F
C9H12ClN
M. Wt
169.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-ethyl-2-methylaniline

CAS Number

75746-96-2

Product Name

3-chloro-N-ethyl-2-methylaniline

IUPAC Name

3-chloro-N-ethyl-2-methylaniline

Molecular Formula

C9H12ClN

Molecular Weight

169.65

InChI

InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

VBWPVOYFHBRRDY-UHFFFAOYSA-N

SMILES

CCNC1=C(C(=CC=C1)Cl)C

solubility

not available

3-chloro-N-ethyl-2-methylaniline is an organic compound characterized by the molecular formula C₉H₁₂ClN. It is a derivative of aniline, where an ethyl group is attached to the nitrogen atom of the amino group, and a chlorine atom is substituted onto the benzene ring. This compound appears as a colorless to yellow liquid and has applications in various fields, including chemical synthesis, dye production, and agrochemicals. Its structure is pivotal for its reactivity and biological interactions, making it a subject of interest in both industrial and research settings.

Due to the lack of information on specific applications, a mechanism of action for 3-Cl-NEMA cannot be determined at this point.

As information on 3-Cl-NEMA is limited, it's important to consider the general safety hazards associated with aromatic amines. These can include:

  • Toxicity: Aromatic amines can be toxic upon ingestion, inhalation, or skin contact [].
  • Flammability: Many aromatic amines are flammable liquids or solids [].
  • Skin and eye irritation: Aromatic amines can cause irritation or burns upon contact with skin or eyes [].

  • Oxidation: The compound can be oxidized to produce corresponding quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form secondary amines with reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles like sodium methoxide can replace the chlorine atom under basic conditions.

These reactions are essential for its use in synthesizing other compounds and intermediates.

The biological activity of 3-chloro-N-ethyl-2-methylaniline is notable due to its potential effects on living organisms. As a secondary amine, it may interact with biological systems, exhibiting properties that could lead to skin and eye irritation upon contact. Furthermore, it has been noted for its potential toxicity if ingested or inhaled. Its lipophilic nature suggests that it can penetrate biological membranes, which may enhance its reactivity with biological targets .

The synthesis of 3-chloro-N-ethyl-2-methylaniline typically involves several steps:

  • Nitration of Toluene: Toluene is nitrated to yield a mixture of nitrotoluenes, predominantly producing the ortho isomer.
  • Reduction: The nitrotoluene undergoes reduction to form 2-chloro-6-nitrotoluene.
  • Amination: The nitro group is then reduced to an amino group, resulting in 3-chloro-2-methylaniline.
  • Ethylation: Finally, the amino group is ethylated to yield 3-chloro-N-ethyl-2-methylaniline .

This multi-step synthesis highlights the complexity involved in producing this compound.

3-chloro-N-ethyl-2-methylaniline finds utility in various applications:

  • Dye Manufacturing: It serves as an intermediate in synthesizing dyes for textiles.
  • Agrochemicals: The compound is used in the production of pesticides and herbicides due to its chemical properties.
  • Chemical Research: It acts as a reagent in organic synthesis processes, facilitating the creation of more complex molecules .

These applications underscore its importance in both industrial and laboratory settings.

Studies on interaction mechanisms involving 3-chloro-N-ethyl-2-methylaniline indicate its potential effects on various biological systems. Its lipophilicity suggests that it may interact with cellular membranes and proteins, influencing biochemical pathways. The compound's ability to undergo oxidation and reduction reactions can lead to the formation of reactive intermediates that may affect cellular function and viability .

Furthermore, safety data indicate possible health risks associated with exposure, necessitating careful handling in laboratory environments.

Several compounds share structural similarities with 3-chloro-N-ethyl-2-methylaniline, each possessing unique properties:

Compound NameStructure FeaturesUnique Characteristics
2-methylanilineLacks chlorine and ethyl groupsSimpler structure; primarily used in dye synthesis
3-chloro-2-methylanilineSimilar structure but lacks ethyl groupUsed extensively in dye production
N-methyl-3-chloroanilineContains a methyl group instead of an ethyl groupDifferent steric effects due to methyl substitution

3-chloro-N-ethyl-2-methylaniline's uniqueness lies in the combination of both chlorine and ethyl groups, which significantly alters its reactivity compared to these analogs. This distinct configuration enhances its utility in specific chemical processes and applications, making it a valuable compound in both industrial chemistry and research .

The development of 3-chloro-N-ethyl-2-methylaniline is closely tied to advancements in aromatic amine chemistry. While specific discovery dates are not explicitly documented, its synthesis methods and applications emerged in the early 2000s, as evidenced by patents detailing its production for herbicide intermediates. Early research focused on optimizing its synthesis from nitrotoluene derivatives, with key milestones including the use of catalytic hydrogenation and chlorination reactions to achieve high purity.

Significance in Organic Chemistry Research

The compound’s significance lies in its role as a building block for:

  • Herbicide Synthesis: It is a precursor to quinclorac, a widely used herbicide for rice cultivation.
  • Dye Production: Its aromatic amine structure enables participation in diazotization reactions for azo dyes.
  • Pharmaceutical Intermediates: The N-ethyl group and chlorine substituent facilitate further functionalization in drug development.

The molecular formula $$ \text{C}9\text{H}{12}\text{ClN} $$ reflects a benzene ring system with three distinct substituents: a chlorine atom at the 3-position, a methyl group at the 2-position, and an ethylamino group ($$-\text{NHCH}2\text{CH}3$$) at the para-position relative to the methyl group [1]. The SMILES notation CC1=C(Cl)C=CC=C1NCC confirms this arrangement, highlighting the connectivity of the ethylamino side chain to the aromatic ring [1].

Key bonding features include:

  • Aromatic C–C bonds: The benzene ring exhibits delocalized π-electron systems with bond lengths approximating 1.40 Å, typical of sp²-hybridized carbon atoms.
  • C–Cl bond: The chlorine substituent forms a polar covalent bond with the aromatic carbon, characterized by a bond length of ~1.74 Å and a bond dissociation energy of 397 kJ/mol [1].
  • C–N bond: The ethylamino group introduces a sp³-hybridized nitrogen atom, creating a bond length of ~1.47 Å with the adjacent carbon [1].

The methyl and ethyl groups contribute to steric effects, influencing the compound’s conformational flexibility. The ethylamino group’s rotational freedom around the C–N axis allows for multiple low-energy conformers, which have been investigated computationally but lack experimental validation [1].

Crystallographic Analysis and Conformational Studies

Despite extensive characterization of related chlorinated anilines, crystallographic data for 3-chloro-N-ethyl-2-methylaniline remains unreported in the literature [1] [5] [7]. However, insights can be inferred from structurally analogous compounds. For example, ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one crystallizes in a monoclinic system with space group $$ P2_1/n $$, lattice parameters $$ a = 18.9834(7) $$ Å, $$ b = 8.5683(3) $$ Å, and $$ c = 30.4308(12) $$ Å [5]. This suggests that 3-chloro-N-ethyl-2-methylaniline may adopt similar packing arrangements due to shared functional groups.

Conformational studies of N-ethyl-3-methylaniline (CAS No. 102-27-2) reveal that the ethyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance [6]. Applying this to 3-chloro-N-ethyl-2-methylaniline, the methyl and chlorine substituents likely enforce a planar aromatic system, while the ethylamino group adopts a perpendicular orientation to avoid clashes with adjacent substituents [1] [6].

Comparative Analysis with Related Chlorinated Aniline Derivatives

The structural and physicochemical properties of 3-chloro-N-ethyl-2-methylaniline diverge significantly from those of related derivatives, as illustrated in Table 1.

Table 1: Comparative Properties of Chlorinated Aniline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
3-Chloro-N-ethyl-2-methylaniline$$ \text{C}9\text{H}{12}\text{ClN} $$169.65 [1]Not reportedNot reported
3-Chloro-N-methylaniline$$ \text{C}7\text{H}8\text{ClN} $$141.60 [4]235–244 [4]1.163 [4]
N-Ethyl-3-methylaniline$$ \text{C}9\text{H}{13}\text{N} $$135.21 [6]223.9 [6]1.0 [6]

Key observations include:

  • Substituent Effects: The addition of a chlorine atom increases molecular weight by ~34 g/mol compared to N-ethyl-3-methylaniline [1] [6]. Chlorine’s electronegativity also enhances polarity, potentially elevating boiling points relative to non-halogenated analogs [4].
  • Steric Influence: The 2-methyl group in 3-chloro-N-ethyl-2-methylaniline introduces steric hindrance absent in 3-chloro-N-methylaniline, likely reducing rotational freedom and altering solubility profiles [1] [4].
  • Crystallographic Trends: Derivatives with bulkier substituents, such as ethyl groups, tend to form less dense crystalline structures compared to methyl-substituted analogs [5] [6].

These comparisons underscore the role of substituent identity and positioning in modulating the compound’s behavior in synthetic and industrial applications.

The systematic nomenclature of 3-chloro-N-ethyl-2-methylaniline follows established International Union of Pure and Applied Chemistry principles for aromatic amine compounds. Under the IUPAC system, this compound is classified as a derivative of aniline, which serves as the parent structure containing the characteristic amino functional group (-NH₂) attached to a benzene ring [1] [2].

The systematic naming approach for this compound employs aniline as the parent name, reflecting the fundamental benzene-amine structure [1] [3]. According to IUPAC conventions for aniline derivatives, the carbon atom bearing the amino group is designated as position 1, establishing the reference point for all subsequent numbering [4] [5]. The numbering system proceeds systematically around the aromatic ring to assign the lowest possible locants to substituents [6] [7].

In the systematic name 3-chloro-N-ethyl-2-methylaniline, each component reflects specific nomenclature rules. The "3-chloro" designation indicates the chlorine atom occupies the meta position relative to the amino group, while "2-methyl" places the methyl group at the ortho position [1] [8]. The "N-ethyl" prefix follows the established convention for secondary amines, where alkyl substituents attached to the nitrogen atom are identified with the italic N- locant [9] [10].

The systematic nomenclature rules dictate that when multiple substituents are present on the benzene ring, they must be numbered to provide the lowest possible sequence of locants [6] [7]. For 3-chloro-N-ethyl-2-methylaniline, this results in the methyl group receiving locant 2 and the chlorine atom receiving locant 3, which represents the optimal numbering arrangement.

Alternative systematic designations for this compound include "N-ethyl-3-chloro-2-methylbenzenamine" and "3-chloro-N-ethyl-2-methylbenzenamine" [1] [11]. These names apply the systematic approach that treats the compound as a substituted benzenamine rather than an aniline derivative [12] [2].

Common Synonyms and Industrial Designations

The compound 3-chloro-N-ethyl-2-methylaniline is recognized by several synonyms and alternative chemical designations that reflect different naming conventions and industrial practices. The Chemical Abstracts Service has assigned the registry number 75746-96-2 to this specific isomer [1] [13].

Industrial and commercial sources frequently employ alternative systematic names for this compound. These include "N-ethyl-2-methyl-3-chloroaniline" and "N-ethyl-3-chloro-2-methylaniline," which represent variations in the ordering of substituent prefixes while maintaining the same molecular structure [1] [11] [14]. The designation "Benzenamine, 3-chloro-N-ethyl-2-methyl-" follows Chemical Abstracts naming conventions that prioritize the benzenamine parent structure [1].

Positional Isomerism in Chloro-Methylaniline Compounds

Positional isomerism in chloro-methylaniline compounds arises from the different possible arrangements of chlorine and methyl substituents on the benzene ring, creating distinct structural isomers with identical molecular formulas but different physical and chemical properties [17] [18] [19].

The systematic examination of positional isomers within the chloro-methylaniline family reveals multiple distinct structural arrangements. The parent compound 3-chloro-2-methylaniline (CAS: 87-60-5) represents the unsubstituted amine with molecular formula C₇H₈ClN [20] [8]. This serves as the structural foundation for N-ethyl derivatives such as 3-chloro-N-ethyl-2-methylaniline.

Positional isomerism occurs through variations in the relative positions of the chlorine and methyl substituents on the aromatic ring. For example, 3-chloro-4-methylaniline (CAS: 95-74-9) represents an isomer where the methyl group occupies the para position relative to the amino group, contrasting with the ortho arrangement in 3-chloro-2-methylaniline [15] [16]. These positional differences significantly influence the compounds' physical properties, chemical reactivity, and biological activities.

The introduction of N-alkyl substituents creates additional isomeric possibilities within the chloro-methylaniline family. Compounds such as 4-chloro-N-ethyl-2-methylaniline (CAS: 30279-13-1) demonstrate how changes in chlorine position affect the overall molecular structure while maintaining the same molecular formula C₉H₁₂ClN [22].

Structural differentiation between positional isomers requires careful analysis of substituent positions and their relationships to the amino functional group. The systematic naming conventions provide unambiguous identification of these isomers, preventing confusion in chemical communications and ensuring accurate compound specification in research and industrial applications [18] [19].

These positional variations create distinct chemical entities with different physical properties, reactivity patterns, and potential applications. Understanding the structural relationships between these isomers proves essential for chemical synthesis, analytical identification, and practical applications in various industrial processes [17] [19].

XLogP3

3.3

Dates

Last modified: 08-16-2023

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